molecular formula C12H14O2 B012214 Cyclobutyl 4-methoxyphenyl ketone CAS No. 100121-80-0

Cyclobutyl 4-methoxyphenyl ketone

Cat. No.: B012214
CAS No.: 100121-80-0
M. Wt: 190.24 g/mol
InChI Key: ZFYOOJLCJQTVHL-UHFFFAOYSA-N
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Description

Cyclobutyl 4-methoxyphenyl ketone is an organic compound belonging to the family of aryl ketones It is characterized by a cyclobutyl group attached to a 4-methoxyphenyl ring through a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl 4-methoxyphenyl ketone typically involves intermolecular [4 + 2] cycloaddition reactions. One common method is the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate. This method efficiently constructs the cyclobutane ring, which is a key feature of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Cyclobutyl 4-methoxyphenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of cyclobutyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and methoxyphenyl groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Cyclobutyl 4-methoxyphenyl ketone can be compared with other similar compounds, such as:

    Cyclopropyl 4-methoxyphenyl ketone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    Cyclobutyl phenyl ketone: Lacks the methoxy group on the phenyl ring.

    Cyclobutyl 4-hydroxyphenyl ketone: Has a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness: this compound is unique due to the combination of the cyclobutyl group and the methoxyphenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYOOJLCJQTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550315
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100121-80-0
Record name Cyclobutyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of AlCl3 (13.4 g) in nitroethane (25 ml) was added to a solution of cyclobutane carboxylic acid (10.0 g) and anisole (10.8 g) in nitroethane (75 ml) at 10° C. The mixture was stirred for 5 hours at room temperature, was than poured on ice and extracted with MTBE. The organic phase was washed with aqueous sodium hydroxide, water and brine, dried (MgSO4) and concentrated in vacuo. The essentially clean ketone (10.8 g) was used in the next step.
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
25 mL
Type
solvent
Reaction Step One
Name
nitroethane
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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